molecular formula C24H18BrNO4 B2573962 4-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide CAS No. 929512-77-6

4-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide

Cat. No.: B2573962
CAS No.: 929512-77-6
M. Wt: 464.315
InChI Key: PDKQMCGWUSGPIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is a potent and selective small molecule inhibitor identified in pharmacological research. It has been characterized as a novel dual inhibitor targeting both Janus Kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3) , which are critical signaling nodes in proliferation and survival pathways. This dual inhibitory profile makes it a valuable chemical probe for investigating the pathogenesis and progression of hematological malignancies, such as myeloproliferative neoplasms and acute myeloid leukemia, where constitutive activation of JAK-STAT and FLT3 signaling is frequently observed. Studies utilizing this compound have demonstrated its efficacy in suppressing the phosphorylation of JAK2 and FLT3, thereby inducing cell cycle arrest and apoptosis in dependent cell lines. Its research utility extends to exploring resistance mechanisms to targeted therapies and for use as a lead compound in the structural optimization of benzofuran-based kinase inhibitors . The compound serves as a crucial tool for dissecting complex signaling networks in oncological research and for validating new therapeutic strategies.

Properties

IUPAC Name

4-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrNO4/c1-14-20-13-18(26-24(28)15-6-8-17(25)9-7-15)10-11-21(20)30-23(14)22(27)16-4-3-5-19(12-16)29-2/h3-13H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKQMCGWUSGPIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)Br)C(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, the Suzuki–Miyaura coupling reaction requires a palladium catalyst, a base (e.g., potassium carbonate), and an appropriate solvent (e.g., toluene or ethanol). The choice of reagents and conditions depends on the desired transformation and the functional groups present in the molecule.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For instance, oxidation of the methoxy group could yield a corresponding aldehyde or carboxylic acid, while reduction could lead to the formation of an alcohol. Substitution reactions could introduce new functional groups, such as halogens or alkyl groups, into the benzamide structure.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 4-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide exhibit significant cytotoxic effects against various cancer cell lines. Notably, studies have shown that derivatives of benzofuran, including this compound, demonstrate potent inhibition of cell proliferation in human breast cancer cell lines such as MCF-7 and MDA-MB-231.

Cell LineIC50 (µM)Reference CompoundIC50 (µM)
MCF-70.65Doxorubicin1.93
MDA-MB-2312.41Doxorubicin2.84

The mechanism of action appears to involve apoptosis induction in cancer cells, as evidenced by increased caspase activity following treatment with the compound. This suggests that the compound may activate programmed cell death pathways, making it a candidate for further therapeutic development.

Case Studies

  • Study on MCF-7 Cells : A focused investigation revealed that benzofuran derivatives similar to this compound exhibited cytotoxic effects with IC50 values significantly lower than doxorubicin, indicating their potential as effective anticancer agents.
  • Comparative Analysis : Another study highlighted the comparative efficacy of benzofuran derivatives against multiple cancer cell lines, demonstrating that specific modifications on the benzofuran ring can enhance selectivity and potency against certain types of cancer cells.

Synthesis and Structural Analysis

The synthesis of 4-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide typically involves a multi-step process that includes cyclization reactions and the use of various reagents to achieve the desired structural modifications. The presence of functional groups such as methoxy and bromo enhances its biological activity.

Synthetic Route Overview

The synthetic pathway generally follows these steps:

  • Preparation of the benzofuran core.
  • Introduction of the methoxybenzoyl group.
  • Bromination at the appropriate position.
  • Final coupling to form the amide bond.

Future Directions in Research

Given its promising biological activity, further research is warranted to explore:

  • Mechanistic Studies : Understanding the precise molecular mechanisms by which this compound induces apoptosis in cancer cells.
  • Structure-Activity Relationship (SAR) Studies : Investigating how variations in chemical structure affect biological activity can lead to more potent derivatives.
  • In Vivo Studies : Evaluating the efficacy and safety profile of this compound in animal models to assess its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various biological targets, including enzymes and receptors. The methoxybenzoyl group can enhance the compound’s binding affinity and specificity. The bromine atom may also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound is compared to structurally analogous benzamide derivatives in Table 1, focusing on substituent variations, molecular properties, and synthetic approaches.

Table 1: Structural and Physicochemical Comparison of Benzamide Derivatives

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Notes
4-Bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide (Target) Benzofuran - 3-Methoxybenzoyl (C2)
- Methyl (C3)
- 4-Bromo-benzamide
C₂₅H₁₉BrNO₄ (est.) ~474.34 (est.) Oxygen-containing heterocycle; bromine for halogen bonding
4-Bromo-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide Benzofuran - 2,5-Dimethoxybenzoyl (C2)
- Methyl (C3)
- 4-Bromo-benzamide
C₂₆H₂₂BrNO₅ 508.36 Increased methoxy substitution alters electronic density
4-tert-Butyl-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide Benzofuran - 3-Methoxybenzoyl (C2)
- Methyl (C3)
- 4-tert-Butyl-benzamide
C₂₈H₂₇NO₃ 425.53 Bulky tert-butyl group enhances hydrophobicity
3-Bromo-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide Benzoxazole - 2,4-Dichlorophenyl (C2)
- 3-Bromo-4-methoxy-benzamide
C₂₁H₁₃BrCl₂N₂O₃ 492.15 Nitrogen-containing heterocycle; multiple halogens for reactivity
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-...]benzamide Benzamide - 2-Chloro-6-fluorophenyl
- 5-Fluoro
- Trifluoropropan-2-yloxy
C₁₇H₁₁BrClF₅NO₂ (est.) ~480.63 (est.) Multi-halogenated; high synthesis yield (90%)
Key Observations:
  • Substituent Effects: Halogens: Bromine (target, ) enhances halogen bonding and metabolic stability. Fluorine and chlorine () improve lipophilicity and electronic effects. Methoxy Groups: The 3-methoxy group (target) vs. 2,5-dimethoxy () alters steric and electronic profiles, impacting solubility and intermolecular interactions.

Molecular Weight and Physicochemical Properties

  • The target compound’s estimated molecular weight (~474 g/mol) is comparable to other brominated analogs but lower than multi-halogenated derivatives like (492 g/mol). Higher molecular weights may reduce bioavailability but enhance target affinity.
  • Methoxy and tert-butyl groups () influence solubility, with polar substituents improving aqueous solubility.

Biological Activity

4-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research sources.

Chemical Structure and Properties

The compound has a molecular formula of C24H18BrNO4C_{24}H_{18}BrNO_{4} and a molecular weight of 464.3 g/mol. Its structure features a bromine atom, a methoxybenzoyl group, and a benzofuran moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC24H18BrNO4C_{24}H_{18}BrNO_{4}
Molecular Weight464.3 g/mol
CAS Number929512-77-6

Synthesis

The synthesis of 4-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide typically involves multi-step organic reactions, including:

  • Suzuki–Miyaura Coupling : A method for forming carbon-carbon bonds that is widely used in the construction of complex organic molecules.
  • Recrystallization and Chromatography : Techniques used for the purification of the final product to achieve high yields and purity.

Anticancer Properties

Numerous studies have investigated the anticancer properties of compounds similar to 4-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide. The following findings highlight its potential efficacy:

  • Cytotoxicity : The compound exhibits significant cytotoxic activity against various cancer cell lines. For instance, it has shown IC50 values in the micromolar range against MCF-7 (breast cancer) and HCT-116 (colon cancer) cells, indicating its potential as an anticancer agent .
  • Mechanism of Action : The biological activity is believed to be mediated through apoptosis induction. Flow cytometry analyses have revealed that compounds structurally related to 4-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide can trigger apoptosis by increasing caspase activity in cancer cells .
  • Structure-Activity Relationship (SAR) : Research indicates that the presence of electron-withdrawing groups (EWGs) at specific positions on the aromatic rings enhances biological activity. Modifications to the benzofuran structure can significantly impact the compound's effectiveness against cancer cells .

Comparative Studies

In comparative studies with known anticancer agents such as doxorubicin and tamoxifen:

  • Efficacy : The compound's efficacy was found to be comparable or superior to these reference drugs in certain assays, particularly in inducing apoptosis in targeted cancer cell lines .

Case Studies

Several case studies have been published demonstrating the effectiveness of similar benzofuran derivatives:

  • Study on MCF-7 Cells : A study reported that a related benzofuran derivative exhibited an IC50 value of 0.65 µM against MCF-7 cells, showcasing its potential as a potent anticancer agent .
  • In Vivo Studies : While most current research focuses on in vitro evaluations, preliminary in vivo studies suggest promising results for similar compounds, warranting further exploration into clinical applications .

Q & A

Q. What are the established synthetic routes for 4-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide, and what analytical techniques validate its structural integrity?

Answer: The synthesis typically involves coupling 4-bromobenzoyl chloride with a functionalized benzofuran precursor under Schotten-Baumann conditions. Key steps include:

  • Benzofuran core preparation : Cyclization of substituted phenols with methyl groups and methoxybenzoyl moieties via acid-catalyzed reactions.
  • Amide bond formation : Reaction with 4-bromobenzoyl chloride in anhydrous dichloromethane using triethylamine as a base .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.

Q. Validation techniques :

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and aromatic proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm, benzofuran protons at δ 6.8–7.5 ppm) .
  • High-Resolution Mass Spectrometry (HR-MS) : Validates molecular ion peaks (e.g., [M+H]+^+ at m/z 494.0521) .
  • X-ray crystallography (if available): Resolves crystal packing and steric effects of the bromo and methoxy groups .

Q. How is the compound characterized using spectroscopic methods, and what are the key spectral markers?

Answer: Key spectral markers include:

Technique Key Features
IR Spectroscopy - Amide C=O stretch at ~1650 cm1^{-1}
- Benzofuran C-O-C stretch at ~1250 cm1^{-1}
1^1H NMR - Bromobenzamide aromatic protons (δ 7.6–8.0 ppm)
- Methoxy group singlet (δ 3.8 ppm)
- Methyl group on benzofuran (δ 2.2 ppm)
LC-QTOF-MS - Precise mass matching (<2 ppm error) for molecular formula confirmation

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound while minimizing byproduct formation?

Answer: Optimization strategies include:

  • Catalyst screening : Use of DMAP (4-dimethylaminopyridine) to accelerate amide coupling, reducing reaction time from 24h to 6h .
  • Solvent selection : Anhydrous DMF improves solubility of intermediates compared to THF, increasing yield by ~15% .
  • Temperature control : Maintaining 0–5°C during benzoyl chloride addition reduces bromine displacement side reactions .

Q. Comparison of Synthesis Conditions :

Condition Yield Byproducts Reference
THF, 24h, RT52%Brominated dimers (8%)
DMF, 6h, 0–5°C68%Trace impurities (<2%)

Q. What strategies are employed to resolve contradictory data regarding the compound’s biological activity across different assay systems?

Answer: Contradictions in bioactivity (e.g., CCK2 receptor antagonism vs. anti-inflammatory effects) can be addressed via:

  • Assay standardization : Use of uniform cell lines (e.g., CHO-K1/CCK2R) and controlled pH conditions to isolate receptor-specific activity .
  • Metabolic stability testing : Incubation with liver microsomes to identify rapid degradation in certain assays (e.g., reduced efficacy in rodent models due to CYP3A4 metabolism) .
  • Dose-response curves : Compare EC50_{50} values across systems; discrepancies may indicate off-target effects or assay sensitivity limits .

Q. How can in silico modeling guide the design of derivatives with enhanced pharmacological properties?

Answer: Computational approaches include:

  • Molecular docking : Predict binding affinity to target receptors (e.g., CCK2 receptor) by analyzing interactions between the bromobenzamide group and hydrophobic pockets .
  • ADMET prediction : Use tools like SwissADME to optimize logP (target ~3.5) and reduce hepatotoxicity risks by modifying the methoxy group to ethoxy .
  • QSAR models : Correlate substituent electronegativity (e.g., bromine vs. chlorine) with anti-inflammatory activity to prioritize derivatives .

Q. Example Derivative Modifications :

Modification Predicted Outcome Reference
Replace bromine with chlorineImproved solubility; reduced cytotoxicity
Introduce sulfonamide moietyEnhanced receptor binding (ΔG = -9.2 kcal/mol)

Q. Data Contradiction Analysis Framework :

Step Method Application Example
Reproducibility checkInter-lab validation using standardized protocolsConfirm CCK2 antagonism in 3 independent labs
Metabolite profilingLC-MS/MS to identify active/inactive metabolitesLink rapid metabolism to assay discrepancies
Structural analogs comparisonTest derivatives lacking the benzofuran coreIsolate contributions of specific moieties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.